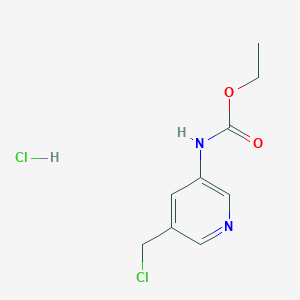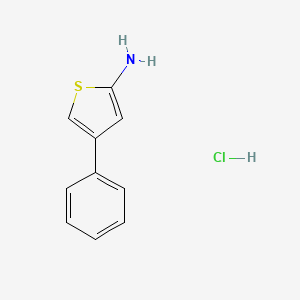
7-Amino-2,4-dichloro-9h-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2,4-dichloro-9h-fluoren-9-one: is a chemical compound with the molecular formula C₁₃H₇Cl₂NO It is a derivative of fluorenone, characterized by the presence of amino and dichloro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,4-dichloro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method starts with the chlorination of fluorenone to introduce chlorine atoms at the 2 and 4 positions. This is followed by nitration to introduce a nitro group, which is subsequently reduced to an amino group. The general steps are as follows:
Chlorination: Fluorenone is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 2,4-dichlorofluorenone.
Nitration: The dichlorofluorenone is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 7 position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
7-Amino-2,4-dichloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 7-Nitro-2,4-dichloro-9h-fluoren-9-one.
Reduction: Various amino derivatives depending on the extent of reduction.
Substitution: Compounds with different substituents replacing the chlorine atoms.
科学的研究の応用
Chemistry
In organic synthesis, 7-Amino-2,4-dichloro-9h-fluoren-9-one serves as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its derivatives can be used as probes or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which 7-Amino-2,4-dichloro-9h-fluoren-9-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and dichloro groups play a crucial role in its binding affinity and specificity. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amino group.
類似化合物との比較
Similar Compounds
7-Amino-2,4-dichlorofluorene: Similar structure but lacks the ketone group.
2,4-Dichloro-9h-fluoren-9-one: Lacks the amino group.
7-Amino-9h-fluoren-9-one: Lacks the chlorine substituents.
Uniqueness
7-Amino-2,4-dichloro-9h-fluoren-9-one is unique due to the combination of amino and dichloro substituents on the fluorenone core. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which are not present in similar compounds.
特性
CAS番号 |
1785-32-6 |
|---|---|
分子式 |
C13H7Cl2NO |
分子量 |
264.10 g/mol |
IUPAC名 |
7-amino-2,4-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-6-3-10-12(11(15)4-6)8-2-1-7(16)5-9(8)13(10)17/h1-5H,16H2 |
InChIキー |
BUFIRKRIHFXRQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


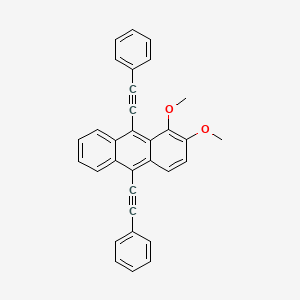
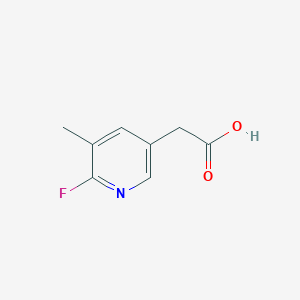
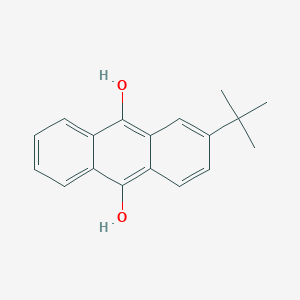
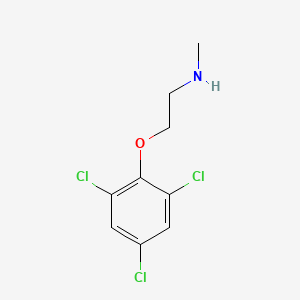
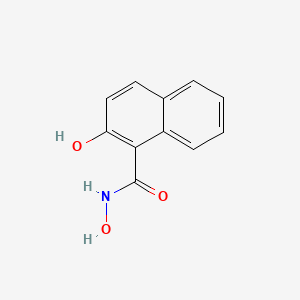

![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
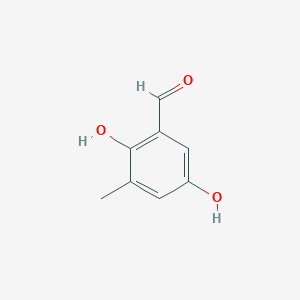
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
